Fmoc-Gly-OH-2-13C,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s full name is N-(9-Fluorenylmethoxycarbonyl)-glycine-2-13C,15N .
- It is commonly used in peptide synthesis and other biochemical applications.
Fmoc-Gly-OH-2-13C,15N: is a derivative of glycine (Gly) that has been isotopically labeled with carbon-13 (^13C) and nitrogen-15 (^15N) atoms.
Preparation Methods
Synthetic Routes: The synthesis of Fmoc-Gly-OH-2-13C,15N involves incorporating isotopically labeled precursors. One common route is the solid-phase peptide synthesis (SPPS) method.
Reaction Conditions: In SPPS, the Fmoc-protected amino acid is attached to a solid resin support. The Fmoc group is then selectively removed using base (e.g., piperidine), followed by coupling with the next amino acid.
Industrial Production: While industrial-scale production details are proprietary, the same principles apply, albeit on a larger scale.
Chemical Reactions Analysis
Reactions: Fmoc-Gly-OH-2-13C,15N can undergo various reactions typical of amino acids, including amidation, esterification, and peptide bond formation.
Common Reagents and Conditions: These reactions often use coupling reagents (e.g., HBTU, HATU) and base (e.g., DIEA) for deprotection and coupling.
Major Products: The primary product is the this compound peptide itself, which can be elongated to form longer peptides.
Scientific Research Applications
Chemistry: Fmoc-Gly-OH-2-13C,15N serves as a valuable tool for studying peptide chemistry, protein folding, and interactions.
Biology: It aids in understanding protein structure and function, as well as in designing stable isotopic probes.
Medicine: Isotopically labeled peptides are used in drug development, pharmacokinetics, and imaging studies.
Industry: this compound contributes to the production of labeled peptides for research and diagnostics.
Mechanism of Action
- Fmoc-Gly-OH-2-13C,15N itself does not have a specific mechanism of action. its isotopic labeling allows researchers to track peptide behavior, stability, and interactions in biological systems.
Comparison with Similar Compounds
Uniqueness: Fmoc-Gly-OH-2-13C,15N’s uniqueness lies in its isotopic labeling, which enables precise studies.
Similar Compounds: Other isotopically labeled amino acids, such as Fmoc-Gly-OH-13C2,15N (with different labeling positions), fall into this category.
Remember that this compound plays a crucial role in advancing our understanding of peptides, proteins, and their functions.
Properties
Molecular Formula |
C17H15NO4 |
---|---|
Molecular Weight |
299.29 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1,18+1 |
InChI Key |
NDKDFTQNXLHCGO-PHHLUUBBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13CH2]C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.